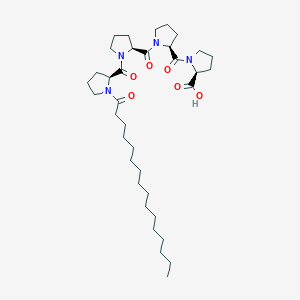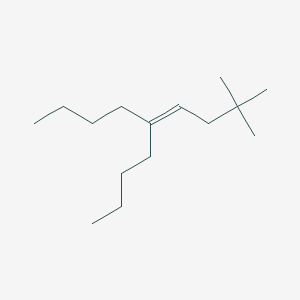![molecular formula C8H10O B14491544 (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol CAS No. 63603-20-3](/img/structure/B14491544.png)
(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol typically involves the Diels-Alder reaction between cyclopentadiene and acetylene, followed by hydrolysis. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The double bonds in the bicyclic ring can be reduced to form a saturated compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of double bonds.
Substitution: Various reagents such as alkyl halides and strong bases can be used for substitution reactions.
Major Products Formed
Oxidation: Norbornadienylcarboxylic acid.
Reduction: Bicyclo[2.2.1]heptane-2-methanol.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions .
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, the compound is used in the synthesis of polymers and advanced materials. Its unique structure imparts desirable properties to the final products, such as increased stability and reactivity .
Mecanismo De Acción
The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the bicyclic structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2-methanol: Similar structure but lacks the double bonds.
2,5-Norbornadiene: Similar bicyclic structure but without the hydroxymethyl group.
Uniqueness
(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol is unique due to the presence of both double bonds and a hydroxymethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Propiedades
Número CAS |
63603-20-3 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
7-bicyclo[2.2.1]hepta-2,5-dienylmethanol |
InChI |
InChI=1S/C8H10O/c9-5-8-6-1-2-7(8)4-3-6/h1-4,6-9H,5H2 |
Clave InChI |
XKYKLDSDWPSRLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C=CC1C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


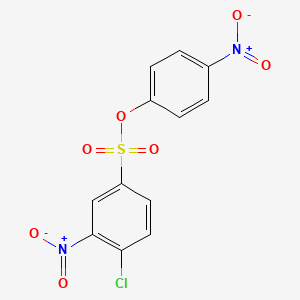
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
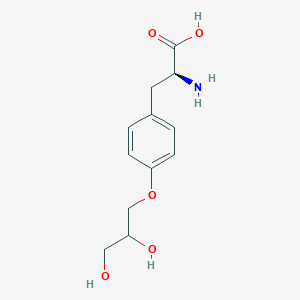

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
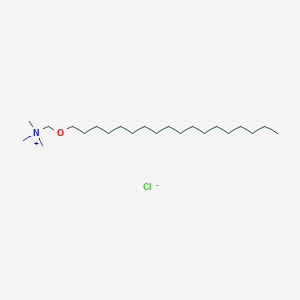

![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)


![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

